6-Iodo-9-methyl-9H-purine can be sourced from various chemical suppliers and databases, such as BenchChem and SpectraBase, which provide detailed information about its synthesis and properties . In terms of classification, it falls under the category of halogenated purines, which are known for their biological activity and potential therapeutic applications.
The synthesis of 6-iodo-9-methyl-9H-purine typically involves the iodination of 9-methyl-9H-purine. One common method includes:
This method allows for the selective introduction of the iodine atom at the desired position on the purine ring, resulting in a high yield of 6-iodo-9-methyl-9H-purine.
The molecular structure of 6-iodo-9-methyl-9H-purine consists of a fused bicyclic system that includes a pyrimidine ring fused to an imidazole ring. The specific arrangement of atoms is critical for its biological activity. The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C₆H₅IN₄ |
InChI | InChI=1S/C6H5IN4/c1-11-3N4/h2-3H,1H3 |
InChI Key | PRPPZOGROOCHOG-UHFFFAOYSA-N |
Exact Mass | 259.955891 g/mol |
The presence of iodine significantly influences the compound's reactivity and interaction with biological targets .
6-Iodo-9-methyl-9H-purine undergoes various chemical reactions typical of halogenated purines. Notable reactions include:
These reactions are essential for exploring the compound's potential as a drug candidate or research tool .
The mechanism of action for 6-iodo-9-methyl-9H-purine primarily involves its interaction with biological macromolecules such as enzymes and receptors. It is known to act as an inhibitor of certain kinases involved in signal transduction pathways. Specifically, it may inhibit adenosine receptors, modulating physiological responses related to cellular signaling . This inhibition can lead to altered cell proliferation and apoptosis, making it a candidate for further pharmacological studies.
The physical properties of 6-iodo-9-methyl-9H-purine include:
Property | Value |
---|---|
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents like dimethyl sulfoxide |
Density | Not specified |
Chemical properties include its stability under standard laboratory conditions, reactivity with nucleophiles, and potential degradation pathways when exposed to light or moisture .
6-Iodo-9-methyl-9H-purine has several scientific applications:
Selective iodination at the C6 position of purine scaffolds is critical for constructing 6-iodo-9-methyl-9H-purine, which serves as a versatile synthetic intermediate. Direct electrophilic iodination typically requires pre-activation due to the electron-deficient nature of the purine ring. A prevalent strategy involves halogen exchange reactions starting from 6-chloropurine precursors. For example, 6-chloro-9-methyl-9H-purine undergoes nucleophilic displacement using sodium iodide in refluxing acetone or acetonitrile, yielding 6-iodo-9-methyl-9H-purine with >85% efficiency [1] [5]. Alternatively, direct iodination can be achieved via diazotization of 6-aminopurines followed by treatment with potassium iodide, though this method requires stringent temperature control (<5°C) to avoid byproduct formation [5].
Regioselectivity is governed by the purine’s tautomeric state and N9-protection. The 9-methyl group electronically deactivates the N7 position while enhancing C6 electrophilicity, facilitating selective C6–I bond formation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12–24 hours to 15–30 minutes, improving yields by 10–15% [4].
Table 1: Comparison of Iodination Methods for 6-Iodo-9-methyl-9H-purine Synthesis
Starting Material | Iodinating Agent | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
6-Chloro-9-methylpurine | NaI | Refluxing acetone, 12 h | 85–90 | C6 exclusive |
6-Aminopurine | KI, NaNO₂, H₂SO₄ | 0–5°C, 2 h | 70–75 | Moderate C6 |
9H-Purine | I₂, HIO₃ | DMF, 80°C, 24 h | 40–50 | Low (C2/C6 mix) |
6-Chloro-2-iodopurine¹ | N/A | Methylation then exchange | 92 | High C6 |
¹Requires sequential halogenation and N9-methylation [3] [5]
The C6–I bond in 6-iodo-9-methyl-9H-purine is highly reactive in palladium-catalyzed cross-coupling reactions due to favorable orbital overlap and moderate steric hindrance. Suzuki–Miyaura coupling enables the introduction of aryl and heteroaryl groups using arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), yielding 6-aryl-9-methylpurines with applications in adenosine receptor ligands [4]. For example, coupling with 4-(methoxycarbonyl)phenylboronic acid achieves 90% conversion within 2 hours [4]. Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) employs PdCl₂(PPh₃)₂/CuI in triethylamine, producing 6-alkynyl derivatives essential for fluorescence probes [8].
Stille coupling using organostannanes (e.g., tributyl(vinyl)tin) demonstrates superior tolerance for sensitive functional groups (–NO₂, –CN), though it requires rigorous exclusion of oxygen [8]. Key to success is the chemo- and regioselectivity imparted by the 9-methyl group, which minimizes N7/N9 coordination conflicts with palladium. Recent studies show that microwave-enhanced couplings reduce catalyst loading (0.5–2 mol% Pd) while maintaining yields >85% [4].
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodo-9-methyl-9H-purine
Reaction Type | Reagents/Conditions | Product | Yield (%) | Application |
---|---|---|---|---|
Suzuki–Miyaura | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 6-Aryl-9-methylpurine | 85–95 | A₂A receptor antagonists |
Sonogashira | R–C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-9-methylpurine | 75–88 | Fluorescence probes |
Stille | R–SnBu₃, Pd(PPh₃)₄, DMF, 100°C | 6-Vinyl/aryl-9-methylpurine | 80–90 | Polymer precursors |
Buchwald–Hartwig | R₂NH, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 6-Amino-9-methylpurine | 70–82 | Kinase inhibitors |
Regioselective N9-alkylation is fundamental to 6-iodo-9-methyl-9H-purine synthesis, as purines exhibit competing N7/N9 reactivity. Classical alkylation employs methyl iodide with silver oxide or potassium carbonate in DMF at 60°C, achieving N9-selectivity >15:1 (N9 vs. N7) [1] [5]. The 6-iodo substituent slightly enhances N9 nucleophilicity due to inductive effects, favoring methylation at N9. Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) in biphasic water/dichloromethane systems enhances regioselectivity to >20:1 under mild conditions (25°C, 6 h) [5].
Mitsunobu alkylation using DIAD/PPh₃ with methanol efficiently installs the 9-methyl group without metal contaminants, crucial for pharmaceutical applications [7] [8]. For 6-halopurines lacking N9-protection, direct alkylation requires stoichiometric bases like NaH or K₂CO₃ to deprotonate N9. A study comparing alkylating agents showed methyl triflate outperforms methyl iodide in reactivity (reaction time: 2 h vs. 12 h) but generates corrosive byproducts [5].
Table 3: Alkylation Strategies for N9-Methylation of 6-Halopurines
Method | Conditions | N9:N7 Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
Methyl iodide/Ag₂O | DMF, 60°C, 12 h | 15:1 | 85 | High purity |
Methyl iodide/K₂CO₃ | Acetone, reflux, 24 h | 10:1 | 78 | Low cost |
Mitsunobu (MeOH/DIAD) | PPh₃, THF, 0°C to rt, 4 h | >99:1 | 92 | No metal residues |
Phase-transfer catalysis | CH₂Cl₂/H₂O, BTEAC, CH₃I, 25°C, 6 h | 20:1 | 88 | Mild conditions |
Two principal routes dominate 6-iodo-9-methyl-9H-purine synthesis: (1) Halogen/magnesium exchange of 6-bromo-9-methylpurine using iPrMgCl·LiCl followed by iodination (I₂), and (2) Direct iodination of 6-chloro-9-methylpurine via nucleophilic displacement. The halogen exchange route leverages the superior leaving-group ability of bromide over chloride, enabling rapid Mg-insertion at –78°C and subsequent electrophilic trapping with iodine [4]. This method achieves near-quantitative yields but requires cryogenic conditions and anhydrous solvents, increasing operational complexity.
In contrast, direct iodination via SNAr uses inexpensive NaI in refluxing acetone, offering scalability (>100 g) and compatibility with moisture [1] [5]. However, it necessitates 6-chloro precursors and extended reaction times (12–24 h). A head-to-head comparison reveals:
Recent hybrid approaches employ continuous-flow chemistry for halogen exchange, reducing temperature extremes and improving safety profile [4].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8